- Preparation of 2,3-dihydroxynaphthalene in presence of ionic liquid catalyst, China, , ,
Cas no 92-44-4 (2,3-Dihydroxynaphthalene)
2,3-Dihydroxynaphthalene Properties
Names and Identifiers
-
- Naphthalene-2,3-diol
- 2,3-Naphthalenediol
- 2,3-Dihydroxynaphthalene
- 2,3-Dihydroxynapthalene
- 2,3-Dihydroxy naphthalene
- 2,3-Dihydroxynaphthlene
- Naphthalenediol-(2,3)
- JRNGUTKWMSBIBF-UHFFFAOYSA-N
- 2,3-DIHYDROXY-NAPHTHALENE
- O9U131030Z
- 3-hydroxy-2-naphthol
- 2-Hydroxy-3-naphthol
- 2,3dihydroxynaphthalene
- DSSTox_CID_23903
- WLN: L66J CQ DQ
- DSSTox_GSID_43903
- KSC4
- D 0593
- NSC 8707
- 2,3-Dihydroxynaphthalene,98%
- AI3-18148
- DIHYDROXYNAPHTHALENE, 2,3-
- D48
- 2,3-Dihydroxynaphthalene, technical, >=90% (HPLC)
- HY-W012558
- 2,3-Naphthalenediol, NSC 8707
- STK370868
- NCGC00356949-01
- NS00013882
- CHEMBL205007
- 92-44-4
- DB-057303
- 2,3-NAPHTHALENEDIOL [INCI]
- BDBM36290
- NSC-8707
- 2,3Dihydroxynapthalene
- NSC8707
- BRN 0742375
- W-100288
- MFCD00004073
- AS-12863
- Q27117387
- DTXSID2043903
- UNII-O9U131030Z
- AC2509
- F1908-0110
- CHEBI:38135
- AC-24461
- CS-W013274
- EINECS 202-156-7
- EN300-20357
- Naphthalene2,3diol
- DTXCID0023903
- 4-06-00-06564 (Beilstein Handbook Reference)
- SCHEMBL28653
- CAS-92-44-4
- Z104477860
- Tox21_303850
- 2,3-Dihydroxynaphthalene, >=98.0% (HPLC)
- SY015230
- D0593
- AKOS000120222
- 2,3Naphthalenediol
- +Expand
-
- MFCD00004073
- JRNGUTKWMSBIBF-UHFFFAOYSA-N
- 1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
- OC1C(O)=CC2C(=CC=CC=2)C=1
- 0742375
Computed Properties
- 160.05200
- 2
- 2
- 0
- 160.052429494g/mol
- 12
- 140
- 0
- 0
- 0
- 0
- 0
- 1
- 2.5
- 4
- 0
- 40.5
Experimental Properties
- 2.25100
- 40.46000
- 1.5178 (estimate)
- Slightly soluble
- 353.9 ℃ at 760 mmHg
- 161-165 °C (lit.)
162-164 °C - 175 ºC
- 4g/l
- Foliar crystals.
- 6 (1g/l, H2O, 20℃)
- Soluble in hot water.
- Sensitive to air
- 1.0924 (rough estimate)
2,3-Dihydroxynaphthalene Security Information
- GHS07
- QJ4750000
- 3
- S26-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Store at room temperature
- 36/37/38
- Warning
- Yes
- 10-23
2,3-Dihydroxynaphthalene Customs Data
- 2907299090
-
China Customs Code:
2907299090Overview:
2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
2,3-Dihydroxynaphthalene Price
2,3-Dihydroxynaphthalene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Ammonium chloride Solvents: Water
- An efficient strategy for protecting dihydroxyl groups of catecholsSynlett, 2013, 24(6), 741-746,
Synthetic Circuit 4
- Method for synthesizing 2,3-dihydroxynaphthalene, China, , ,
Synthetic Circuit 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3 - 4.5, rt
- Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenolsJournal of the Indian Chemical Society, 2007, 84(7), 637-639,
Synthetic Circuit 6
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 - 20 min, rt
- Preparation of indoles and other (hetero)arenes for treating protein folding disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Synthetic Circuit 8
- Chemistry of anti- and syn-1,2:3,4-naphthalene dioxides and their potential relevance as metabolic intermediatesJournal of Organic Chemistry, 1982, 47(27), 5339-53,
Synthetic Circuit 9
- A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrixChemical Communications (Cambridge, 2012, 48(38), 4624-4626,
Synthetic Circuit 10
- Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solventTetrahedron, 1999, 56(2), 317-321,
Synthetic Circuit 11
- Quinone methides and fuchsones. XXVII. Oxidative rearrangement of o-fuchsone to 2,2-diphenyl-1,3-benzodioxoleCollection of Czechoslovak Chemical Communications, 1982, 47(12), 3318-27,
Synthetic Circuit 12
- Method for the preparation of aryl alcohol or heteroaryl alcohol, Korea, , ,
Synthetic Circuit 13
- Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenesTetrahedron Letters, 2012, 53(50), 6815-6818,
Synthetic Circuit 14
- An efficient synthesis of dinaphthothiophene derivativesTetrahedron Letters, 2008, 49(29-30), 4519-4521,
Synthetic Circuit 15
Synthetic Circuit 16
- Hydroxylation of phenolic compounds using ultrasound in aqueous solutionUltrasonics Sonochemistry, 1996, 3(3),,
Synthetic Circuit 17
- Molecular design, chemical synthesis, kinetic studies, calculations, and biological studies of novel enediynes equipped with triggering, detection, and deactivating devices. Model dynemicin A epoxide and cis-diol systemsJournal of the American Chemical Society, 1993, 115(18), 7944-53,
Synthetic Circuit 18
- Synthesis of dinaphtho-18-crown-6 and naphtho-15-crown-5Huaxue Shiji, 1987, 9(4), 203-4,
Synthetic Circuit 19
- Studies of Claisen rearrangement of bispropargyl ethers. Synthesis of naphthodipyrans, naphthodifurans and naphthofuropyransHeterocycles, 1985, 23(1), 81-92,
Synthetic Circuit 20
- Synthesis of some naphtholaminesIranian Journal of Science and Technology, 1979, 7(3), 153-5,
2,3-Dihydroxynaphthalene Raw materials
- 2,3-Dimethoxynaphthalene
- Sodium 6,7-Dihydroxynaphthalene-2-sulfonate
- Naphthalene-2,3-diol diacetate
- Naphtho[2,3-d]-1,3-dioxole, 2,2-dimethyl-
- (2S,4R,5S,7R)-3,6-Dioxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),8,10-triene
- 2,3-Dihydroxynaphthalene
2,3-Dihydroxynaphthalene Preparation Products
2,3-Dihydroxynaphthalene Suppliers
2,3-Dihydroxynaphthalene Related Literature
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Manoj A. Lazar,Walid A. Daoud RSC Adv. 2013 3 4130
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Nonappa,E. Kolehmainen Soft Matter 2016 12 6015
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Seiken Nakamatsu,Kazuhiro Yoshizawa,Sinji Toyota,Fumio Toda,Ivanka Matijasic Org. Biomol. Chem. 2003 1 2231
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